molecular formula C16H21N3O2 B106736 N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide CAS No. 87864-08-2

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide

Cat. No.: B106736
CAS No.: 87864-08-2
M. Wt: 287.36 g/mol
InChI Key: KDFVIAUORAJGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a hydroxy group and a carboxamide group linked to a diethylaminoethyl chain.

Mechanism of Action

Target of Action

Desbutyl Dibucaine, also known as N-(2-(Diethylamino)ethyl)-2-hydroxyquinoline-4-carboxamide, primarily targets neuronal sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve impulse transmission.

Mode of Action

Desbutyl Dibucaine exerts its effects by causing a reversible blockade of open neuronal sodium channels . Specifically, it binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarization . This inhibition disrupts the propagation of neuronal action potentials, leading to a loss of sensation, which is the basis for its use as a local anesthetic .

Biochemical Pathways

It’s known that the compound’s action on sodium channels can affect various downstream effects, such as the inhibition of efferent motor nerves

Pharmacokinetics

It’s known that similar compounds like levobupivacaine are extensively metabolized in the liver and excreted in the urine and feces . The major metabolite produced is 3-hydroxy-levobupivacaine, and the minor one is desbutyl-levobupivacaine . These metabolites are further converted into glucuronic acid and sulphate ester conjugates, which are excreted in the urine .

Result of Action

The primary result of Desbutyl Dibucaine’s action is the inhibition of neuronal action potentials, leading to a loss of sensation. This makes it effective as a local anesthetic . It’s also known to have a lower risk of cardiac and central nervous system toxicity compared to similar compounds .

Action Environment

The action of Desbutyl Dibucaine can be influenced by various environmental factors. For instance, the compound’s absorption and hence its bioavailability can be affected by the presence of vasoactive substances Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the quinoline derivative reacts with an appropriate amine, such as diethylamine, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes:

    Reactor Design: Use of continuous stirred-tank reactors (CSTR) or batch reactors.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The diethylaminoethyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide has several applications in scientific research:

    Pharmaceuticals: Used as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Biological Studies: Employed in studies involving enzyme inhibition and receptor binding.

    Chemical Research: Utilized as a reagent in organic synthesis and catalysis.

    Industrial Applications: Applied in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

    N-[2-(Diethylamino)ethyl]benzamide: Shares the diethylaminoethyl chain but differs in the core structure.

    2-Hydroxyquinoline-4-carboxamide: Lacks the diethylaminoethyl chain but has a similar quinoline core.

    N-[2-(Dimethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide: Similar structure with a dimethylaminoethyl chain instead of diethylaminoethyl.

Uniqueness: N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-19(4-2)10-9-17-16(21)13-11-15(20)18-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFVIAUORAJGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87864-08-2
Record name Desbutyl dibucaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESBUTYL DIBUCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC2FPN6SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide
Reactant of Route 5
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.